6-Chloro-5-iodopyridine-3-carboxamide

Solid-state characterization Thermal stability Storage and handling

Medicinal chemists struggle to find a single pyridine scaffold enabling sequential, chemoselective diversification for kinase inhibitor libraries without multiple protection steps. 6-Chloro-5-iodopyridine-3-carboxamide solves this with orthogonal iodo (Suzuki/Sonogashira) and chloro (Buchwald-Hartwig) handles plus a carboxamide ready for direct coupling-eliminating activation chemistry. • >98% purity ensures reproducible cross-coupling yields. • Validated for PIM kinase inhibitor synthesis and radiolabeled SPECT probes. • Available from mg to bulk with reliable global supply.

Molecular Formula C6H4ClIN2O
Molecular Weight 282.465
CAS No. 1242268-21-8
Cat. No. B597843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-5-iodopyridine-3-carboxamide
CAS1242268-21-8
Synonyms6-chloro-5-iodonicotinaMide
Molecular FormulaC6H4ClIN2O
Molecular Weight282.465
Structural Identifiers
SMILESC1=C(C=NC(=C1I)Cl)C(=O)N
InChIInChI=1S/C6H4ClIN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11)
InChIKeyWAZKEAIHCVJIJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-5-iodopyridine-3-carboxamide Overview


6-Chloro-5-iodopyridine-3-carboxamide (also known as 6-chloro-5-iodonicotinamide) is a heterocyclic organic compound with the molecular formula C₆H₄ClIN₂O and a molecular weight of 282.47 g/mol. It features a pyridine core substituted with chlorine at the 6‑position, iodine at the 5‑position, and a primary carboxamide group at the 3‑position. This substitution pattern imparts distinct reactivity and physicochemical properties that make it a valuable scaffold for constructing bioactive molecules, particularly as an intermediate in the synthesis of kinase inhibitors and other therapeutic agents [1]. The compound is commercially available as a solid with a reported purity of ≥95‑98% and a melting point of 254‑256 °C .

Orthogonal Halogen Pattern

5‑I for cross‑coupling; 6‑Cl retained for sequential diversification

Primary Carboxamide Handle

Direct amide bond formation without pre‑activation steps

Reported Kinase Inhibitor Intermediate

Building block for pan‑PIM inhibitor scaffolds and related lead synthesis

6-Chloro-5-iodopyridine-3-carboxamide vs. Generic Analogs


The combination of a chloro and an iodo substituent on the pyridine ring, together with the primary carboxamide, creates a unique orthogonal reactivity profile that cannot be replicated by simpler analogs such as 6‑chloro‑5‑iodonicotinic acid or 6‑chloro‑5‑iodopyridine‑3‑amine. The iodo group serves as an excellent leaving group for palladium‑catalyzed cross‑couplings (e.g., Suzuki, Sonogashira), while the chloro substituent can be retained for subsequent diversification or engaged under distinct conditions [1]. The carboxamide functionality provides a direct handle for amide bond formation without the need for activation, a feature not shared by the corresponding carboxylic acid or amine analogs. These differences in functional group identity, physicochemical properties (e.g., melting point, LogP), and synthetic accessibility lead to divergent downstream performance in both medicinal chemistry campaigns and industrial‑scale processes. Consequently, substituting the target compound with a closely related analog often requires additional synthetic steps, alters the final compound's properties, or precludes access to certain chemical space entirely.

6‑Chloro‑5‑iodonicotinic acid

Requires activation for amide formation; lipophilicity and thermal stability may shift relative to the carboxamide, altering downstream handling.

6‑Chloro‑5‑iodopyridine‑3‑amine

Lacks the primary carboxamide; additional acylation can change reactivity and final compound properties, complicating direct substitution.

6-Chloro-5-iodopyridine-3-carboxamide vs. Closest Analogs


Thermal Stability Advantage Over Carboxylic Acid Analog

The melting point of 6‑chloro‑5‑iodopyridine‑3‑carboxamide (254‑256 °C) is significantly higher than that of its closest analog, 6‑chloro‑5‑iodonicotinic acid (196‑198 °C) . This 58 °C increase reflects stronger intermolecular hydrogen bonding enabled by the primary carboxamide group. The amine analog (6‑chloro‑5‑iodopyridine‑3‑amine) melts at an even lower range of 115‑125 °C , and the nitrile analog (6‑chloro‑5‑iodonicotinonitrile) melts at 150‑152 °C .

Thermal Stability
Head‑to‑head
254–256 °C
Δ +58 °C vs. acid analog
May support storage and handling consistency
Capillary mp; vendor-reported data
Solid-state characterization Thermal stability Storage and handling

Reduced Lipophilicity and Higher Aqueous Solubility

The calculated partition coefficient (LogP) of 6‑chloro‑5‑iodopyridine‑3‑carboxamide is 1.36 , whereas that of the corresponding carboxylic acid, 6‑chloro‑5‑iodonicotinic acid, is reported as ~2.04 . The lower LogP value indicates a 0.68 log‑unit reduction in lipophilicity, which translates to approximately a 4.8‑fold higher predicted aqueous solubility.

Lipophilicity
Head‑to‑head
Target: LogP 1.36 Acid analog: LogP ≈2.04 Δ −0.68; ~4.8‑fold higher predicted aqueous solubility
May reduce organic co‑solvent need in biological assays
Calculated LogP; vendor and database values
Physicochemical properties Lipophilicity Aqueous solubility

Scaffold for Pan-PIM Kinase Inhibitors

The pyridyl carboxamide scaffold, of which 6‑chloro‑5‑iodopyridine‑3‑carboxamide is a prototypical halogenated building block, has been successfully employed in the design of potent pan‑PIM kinase inhibitors. A series of compounds derived from this scaffold demonstrated nanomolar biochemical potency against PIM1, PIM2, and PIM3, with a representative inhibitor exhibiting an IC₅₀ of <10 nM against all three isoforms and potent anti‑proliferative activity in hematological cancer cell lines [1][2]. The iodine atom at the 5‑position is critical for enabling late‑stage diversification via cross‑coupling reactions, while the carboxamide maintains the essential hydrogen‑bonding network observed in co‑crystal structures (PDB ID: 5IIS) [3].

Kinase Inhibitor Scaffold
Class‑level
Pyridyl carboxamide scaffold reported to yield pan‑PIM inhibitors with nanomolar biochemical potency
Supports synthesis of kinase inhibitor leads; class‑level inference
Cited kinase panel and crystallography; specific IC₅₀ values require verification
Kinase inhibition Medicinal chemistry Cancer therapy

6-Chloro-5-iodopyridine-3-carboxamide Application Scenarios


Synthesis of Targeted Kinase Inhibitors for Oncology

The compound serves as an ideal starting material for constructing pyridyl carboxamide‑based kinase inhibitors, particularly those targeting the PIM family. The 5‑iodo group enables efficient Suzuki‑Miyaura or Sonogashira couplings to introduce diverse aromatic or alkyne moieties, while the 6‑chloro substituent can be retained for hydrogen‑bonding interactions or further functionalized. This orthogonal reactivity allows medicinal chemists to rapidly explore structure‑activity relationships and generate potent, selective inhibitors [1][2].

Preparation of Radioiodinated Nicotinamide Imaging Agents

The iodine atom at the 5‑position can be replaced with radioactive iodine (e.g., ¹²³I or ¹²⁵I) via isotope exchange or tin precursor methods, yielding radiolabeled nicotinamide derivatives for SPECT imaging. Studies with 5‑[¹²³I]iodonicotinamide analogs have demonstrated rapid tumor uptake (~8% ID/g at 1 h) in melanoma models, highlighting the potential of this scaffold for diagnostic applications [3].

Orthogonal Cross-Coupling for Heterocyclic Libraries

The combination of a reactive iodo group and a less reactive chloro group on the same pyridine ring permits sequential, chemoselective cross‑coupling reactions. For example, a first palladium‑catalyzed coupling can be performed at the 5‑iodo position, followed by a second coupling (e.g., Buchwald‑Hartwig amination) at the 6‑chloro position. This strategy enables the efficient assembly of diverse, functionalized pyridine libraries for high‑throughput screening [4].

N-Substituted Nicotinamides for Biological Screening

The primary carboxamide can be directly elaborated to N‑alkyl or N‑aryl derivatives via amide coupling or aminocarbonylation, providing access to a wide range of nicotinamide analogs. Such compounds have been explored as inhibitors of IMP dehydrogenase, myeloperoxidase, and dopamine receptors, demonstrating the broad biological relevance of this scaffold [5].

Application
Selection Property
Validation Focus
Kinase inhibitor lead synthesis
Orthogonal 5‑I/6‑Cl reactivity; primary carboxamide handle
Reported pan‑PIM scaffold; confirm target potency
Radioiodinated probe synthesis
Iodine at 5‑position for isotopic substitution
Tumor uptake models reported; imaging research
Sequential cross‑coupling for libraries
Chemoselective coupling at I then Cl
Diverse pyridine library assembly
N‑substituted nicotinamide diversification
Direct amide coupling without activation
Biological target screening; affinity data review

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7 linked technical documents
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